molecular formula C8H16O2 B7769609 3-Methylheptanoic acid CAS No. 57403-74-4

3-Methylheptanoic acid

Cat. No.: B7769609
CAS No.: 57403-74-4
M. Wt: 144.21 g/mol
InChI Key: DVESMWJFKVAFSP-UHFFFAOYSA-N
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Description

3-Methylheptanoic acid is a medium-chain fatty acid with the molecular formula C8H16O2. It is characterized by a methyl group attached to the third carbon of the heptanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 3-Methylheptanoic acid involves the Grignard reaction. The process begins with the preparation of sec-butyl crotonate, which is then reacted with magnesium turnings in dry ether to form a Grignard reagent. This reagent is subsequently reacted with sec-butyl crotonate to yield this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through fractional crystallization of the salt of racemic this compound with (S)-α-methylbenzyl amine, followed by acidification .

Chemical Reactions Analysis

Types of Reactions: 3-Methylheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methylheptanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylheptanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be metabolized through β-oxidation, leading to the production of acetyl-CoA, which enters the citric acid cycle. This process is crucial for energy production in cells .

Comparison with Similar Compounds

Uniqueness: 3-Methylheptanoic acid is unique due to the position of the methyl group, which influences its chemical reactivity and physical properties. This positional difference can affect its metabolic pathways and applications in various fields .

Properties

IUPAC Name

3-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVESMWJFKVAFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972894
Record name 3-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57403-74-4
Record name 3-Methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In this preparation 2 ml. of 30% aqueous potassium hydroxide is admixed with 0.1 mole of exobicyclo[3.1.0]hex-2-yl acetamide in 20 ml. of ethanol and warmed to 70° C and stirred at this temperature until no more ammonia evolves. The ethanol solvent is then removed by evaporation under vacuum and the residue poured into 100 ml. of water and extracted three times with ethyl ether. The aqueous solution is acidified to about pH 2 with 5N aqueous hydrochloric acid and then extracted three times with ethyl ether. The ethyl ether extracts are combined and dried over anhydrous magnesium sulfate, filtered and the filtrate evaporated under vacuum to remove the ethyl ether, affording exobicyclo[3.1.0]hex-2-yl acetic acid as a residue.
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Synthesis routes and methods II

Procedure details

Under argon atmosphere, to a solution of sodium metal (70.6 g, 3.07 mol) in absolute ethanol (900 ml) was added ethyl malonate (510 g, 3.18 mol) with stirring. Further, 2-bromohexane (475 g, 2.88 mol) was added dropwise gradually and, after sodium bromide was precipitated, in such a rate that ethanol was slowly refluxed. After addition reflux was continued for 4 hours. After cooling the mixture to room temperature 50% aqueous potassium hydroxide solution (843 g) was added dropwise and the reaction mixture was refluxed for 5 hours. Ethanol was distilled off and the residue was neutralized with concentrated hydrochloric acid (600 ml). The resulting solution was then extracted with ether (one liter×3) and the extracts were dried over anhydrous sodium sulfate. After concentration, the residue was heated at 130° C. for 2 hours and at 180° C. for 2.5 hours. The distillation of the residue under reduced pressure gave dl-3-methylheptanoic acid (310 g, 2.15 mol, 75%, b.p.: 124°-125° C./25 mmHg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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